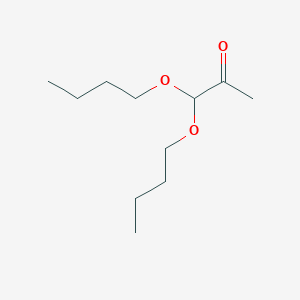

1,1-Dibutoxyacetone

Description

The exact mass of the compound 1,1-Dibutoxyacetone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1-Dibutoxyacetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dibutoxyacetone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dibutoxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-4-6-8-13-11(10(3)12)14-9-7-5-2/h11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSCGYDLFNSHLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(C(=O)C)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172848 | |

| Record name | 1,1-Dibutoxyacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19255-82-4 | |

| Record name | 1,1-Dibutoxy-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19255-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dibutoxyacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019255824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC158339 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dibutoxyacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dibutoxyacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-Dibutoxyacetone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7H8EWY8ED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,1-Dibutoxyacetone: Structural Architecture, Synthesis, and Advanced Applications

Executive Summary

1,1-Dibutoxyacetone is a highly specialized acetal derivative of pyruvaldehyde. Characterized by its dual functionality—a protected aldehyde and an intact ketone—this molecule serves as a critical intermediate in organic synthesis, a stabilizing agent in bio-oil upgrading, and a potent bioactive compound in agricultural biocontrol. This whitepaper provides an in-depth technical analysis of 1,1-dibutoxyacetone, detailing its molecular parameters, regioselective synthesis protocols, and its emerging roles in sustainable chemical engineering and plant pathology.

Chemical Identity and Structural Parameters

1,1-Dibutoxyacetone (Systematic name: 1,1-Dibutoxy-2-propanone) is formed via the dialkyl acetalization of the C1 aldehyde group of pyruvaldehyde (methylglyoxal) using 1-butanol. The molecule features a central 2-propanone backbone where the terminal carbon is bonded to two butoxy groups. This structural configuration effectively masks the highly reactive electrophilic aldehyde, leaving the less reactive C2 ketone available for subsequent orthogonal functionalization.

Table 1: Quantitative and Structural Data

| Property | Value | Source |

| CAS Registry Number | 19255-82-4 | [1] |

| EC Number | 242-921-2 | [1] |

| Molecular Formula | C11H22O3 | |

| Molecular Weight | 202.29 g/mol | |

| SMILES String | CCCCOC(C(=O)C)OCCCC | |

| Stereochemistry | Achiral (0 Defined Stereocenters) | |

| Synonyms | Pyruvaldehyde 1-(dibutyl acetal); NSC-158339 |

Mechanistic Synthesis and Regioselectivity

The synthesis of 1,1-dibutoxyacetone relies on the inherent difference in electrophilicity between the two carbonyl groups of pyruvaldehyde. The C1 aldehyde is significantly less sterically hindered and more electrophilic than the C2 ketone. Under thermodynamic control with a Brønsted acid catalyst, nucleophilic attack by 1-butanol occurs regioselectively at the C1 position[2].

Caption: Regioselective acetalization of pyruvaldehyde to 1,1-dibutoxyacetone.

Self-Validating Experimental Protocol: Regioselective Acetalization

Objective: Synthesize 1,1-dibutoxyacetone while preventing C2-ketone acetalization and product hydrolysis.

Step 1: Reaction Assembly & Azeotropic Distillation

-

Procedure: Combine pyruvaldehyde (40% aqueous solution), 1-butanol (4-5 molar equivalents), toluene (entrainer), and p-Toluenesulfonic acid (p-TSA, 2 mol%) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. Heat to reflux.

-

Causality: Toluene forms a ternary azeotrope with water and 1-butanol, allowing for the continuous, low-temperature removal of both the solvent water and the water generated during the condensation reaction. Removing water drives the equilibrium strictly toward the acetal[2].

-

Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of water is collected and phase separation in the trap ceases.

Step 2: Quenching and Acid Neutralization

-

Procedure: Cool the mixture to room temperature. Add saturated aqueous NaHCO3 under vigorous stirring until the aqueous phase stabilizes at pH 8.

-

Causality: Acetals are highly stable under basic conditions but rapidly hydrolyze back to aldehydes in the presence of acid and moisture[2]. Neutralizing the p-TSA is a critical prerequisite before solvent evaporation to prevent product degradation.

-

Validation Checkpoint: Confirm pH > 7 using universal indicator paper on the aqueous layer before proceeding to phase separation.

Step 3: Purification and Analytical Characterization

-

Procedure: Separate the organic layer, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify the crude product via fractional vacuum distillation.

-

Validation Checkpoint: Analyze the purified fraction via 1H NMR. Successful formation of 1,1-dibutoxyacetone is validated by the disappearance of the aldehyde proton signal ( ∼ 9.5 ppm) and the appearance of a singlet acetal proton signal ( ∼ 4.4 ppm), alongside the preservation of the ketone methyl singlet ( ∼ 2.2 ppm).

Applications in Bio-Oil Upgrading

Raw bio-oil, produced via the fast pyrolysis of lignocellulosic biomass, is notoriously unstable. It contains high concentrations of water, organic acids, and reactive carbonyls (such as pyruvaldehyde) that undergo spontaneous polymerization, leading to a detrimental increase in viscosity over time (aging)[3].

To stabilize bio-oil, researchers employ catalytic upgrading using alcohols (like 1-butanol) and olefins over solid acid catalysts, such as Silica Sulfuric Acid (SSA)[4]. During this process, the highly reactive pyruvaldehyde is converted into 1,1-dibutoxyacetone[3].

This transformation serves a dual purpose:

-

Capping Reactive Sites: By converting the aldehyde into an acetal, the primary pathway for oligomerization is blocked, drastically reducing the viscosity increase during storage[4].

-

Water Reduction: The acetalization reaction consumes water, which, combined with the addition of high-heating-value (HHV) alcohols and olefins, significantly improves the energy density and combustibility of the upgraded bio-oil[4].

Caption: Mechanistic workflow of bio-oil stabilization via acetalization.

Emerging Role in Agricultural Biocontrol

Beyond synthetic chemistry and fuel engineering, 1,1-dibutoxyacetone has been identified as a potent secondary metabolite in environmental microbiology. Recent plant pathology studies have isolated endophytic bacteria capable of synthesizing this compound as a defense mechanism against phytopathogenic fungi.

Specifically, the Bacillus atrophaeus strain DM6120 produces 1,1-dibutoxyacetone as a major bioactive compound, comprising up to 58.789% of its n-butanol extract[5][6]. This extract exhibits profound biocontrol activity against severe agricultural pathogens, including Colletotrichum nymphaeae (the causative agent of strawberry anthracnose) and Fusarium wilt[7]. The lipophilic nature of the dibutyl acetal moiety likely facilitates the penetration of fungal cell membranes, leading to the inhibition of mycelial growth and conidial germination, thereby offering a sustainable alternative to synthetic fungicides[7].

Sources

Mastering Dicarbonyl Reactivity: The Strategic Application of 1,1-Dibutoxyacetone in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

Working with 1,2-dicarbonyl compounds presents a persistent challenge in synthetic organic chemistry due to their extreme electrophilicity and tendency to undergo uncontrolled polymerization. Methylglyoxal (pyruvaldehyde), a biologically significant α-oxoaldehyde, exemplifies this challenge. To harness its synthetic utility without the associated instability, chemists employ masked precursors.

This whitepaper explores the reactivity profile of 1,1-Dibutoxyacetone (CAS: 19255-82-4) , a highly stable dibutyl acetal of methylglyoxal. By detailing the causality behind its structural advantages, comparative stability, and self-validating experimental protocols, this guide provides a definitive framework for utilizing 1,1-dibutoxyacetone in complex molecule synthesis and pharmaceutical development.

The Chemical Logic of Acetal Masking

The Dicarbonyl Dilemma

Free 1,2-dicarbonyls possess two adjacent electrophilic centers. In methylglyoxal, the C1 aldehyde is significantly more reactive than the C2 ketone. If a nucleophile is introduced, it will preferentially attack the C1 position, or worse, initiate a cascade of non-selective oligomerizations.

Why the Dibutyl Acetal?

While methylglyoxal dimethyl acetal is commonly used, it is highly susceptible to premature hydrolysis and transacetalization in complex reaction mixtures [1]. 1,1-Dibutoxyacetone solves this through steric shielding . The bulky dibutyl groups physically block unintended nucleophilic attack at the C1 position. Furthermore, the extended aliphatic chains significantly increase the lipophilicity of the molecule. This causality is critical: the increased lipophilicity allows the precursor to remain highly soluble in non-polar organic solvents, facilitating cleaner phase separations during aqueous workups and enabling its use in specialized applications like bio-oil upgrading [2].

Mechanistic Reactivity Pathways

The reactivity of 1,1-dibutoxyacetone is defined by two divergent, highly controllable pathways:

-

Regioselective Ketone Functionalization: Because the C1 aldehyde is masked, the C2 ketone can undergo clean nucleophilic additions. For instance, controlled reduction yields 2-hydroxypropanal dibutyl acetal, a highly valuable chiral building block when synthesized asymmetrically [3].

-

Electrophilic Unmasking (Deprotection): Under aqueous acidic conditions, the acetal is hydrolyzed, releasing free methylglyoxal in situ. If a bifunctional nucleophile (like a diamine) is present, it immediately traps the transient dicarbonyl to form stable heterocycles (e.g., quinoxalines or imidazoles).

Figure 1: Divergent reactivity pathways of 1,1-Dibutoxyacetone based on reaction conditions.

Quantitative Reactivity Profile

To justify the selection of 1,1-dibutoxyacetone over other precursors, we must quantify its physical and chemical stability. The table below summarizes the comparative metrics that dictate precursor selection in drug development workflows.

| Property | Methylglyoxal (Free) | Pyruvaldehyde Dimethyl Acetal | 1,1-Dibutoxyacetone (Dibutyl Acetal) |

| CAS Number | 78-98-8 | 6342-56-9 | 19255-82-4 |

| Chemical Stability | Very Low (Polymerizes rapidly) | Moderate (Prone to hydrolysis) | High (Sterically hindered) |

| Lipophilicity (logP) | -1.0 (Highly hydrophilic) | 0.2 (Amphiphilic) | ~2.8 (Highly lipophilic) |

| C2 Regioselectivity | Poor (C1 is more reactive) | Good | Excellent |

| Primary Synthetic Use | Direct aqueous condensation | Masked precursor, volatile | Masked precursor, lipophilic |

Self-Validating Experimental Methodologies

In rigorous drug development environments, blindly following a protocol is insufficient. Every methodology must be a self-validating system —incorporating internal analytical checks to confirm the success of a step before proceeding.

Protocol 1: Regioselective Reduction to 2-Hydroxypropanal Dibutyl Acetal

Objective: Reduce the C2 ketone without cleaving the C1 acetal.

-

Reaction Setup: Dissolve 10 mmol of 1,1-dibutoxyacetone in 20 mL of anhydrous ethanol. Cool to 0°C using an ice bath to suppress acetal cleavage.

-

Reagent Addition: Slowly add 11 mmol of Sodium Borohydride ( NaBH4 ) in small portions over 15 minutes.

-

Validation Check 1 (In-Process): After 1 hour, spot the mixture on a silica TLC plate (Hexanes:EtOAc 8:2). Validation: The disappearance of the UV-inactive, but KMnO4 -stainable ketone spot ( Rf ~0.6) and the appearance of a more polar alcohol spot ( Rf ~0.3) confirms the reduction is complete.

-

Quench: Add saturated NH4Cl dropwise.

-

Validation Check 2 (Safety/Chemical): The cessation of hydrogen gas evolution confirms the complete neutralization of excess hydride, ensuring safety during extraction.

-

Isolation: Extract with Dichloromethane (3 x 15 mL), dry over MgSO4 , and concentrate under reduced pressure.

-

Validation Check 3 (Structural): Analyze the crude oil via FTIR. Validation: The complete absence of the strong carbonyl stretch (~1715 cm−1 ) and the presence of a broad hydroxyl stretch (~3400 cm−1 ) validates the structural integrity of the product.

Protocol 2: In Situ Unmasking and Heteroannulation (Quinoxaline Synthesis)

Objective: Generate methylglyoxal in situ and immediately trap it with o-phenylenediamine to form 2-methylquinoxaline.

Figure 2: Self-validating experimental workflow for in situ deprotection and heteroannulation.

-

Deprotection: Dissolve 5 mmol of 1,1-dibutoxyacetone in 10 mL of a THF/Water (1:1) mixture. Add 10 mol% Trifluoroacetic Acid (TFA).

-

Validation Check 1 (Unmasking): Monitor an aliquot via GC-MS. Validation: The shift from the precursor mass (m/z 202) to the transient methylglyoxal mass (m/z 72) and the detection of free butanol validates the unmasking of the C1 aldehyde.

-

Condensation: Add 5.5 mmol of o-phenylenediamine. Heat the mixture to 60°C for 2 hours.

-

Validation Check 2 (Visual/Kinetic): Validation: The reaction mixture will undergo a distinct color change from pale yellow to deep orange/red, visually indicating the formation of the extended conjugated system of the quinoxaline core.

-

Isolation: Neutralize with saturated NaHCO3 , extract with Ethyl Acetate, dry, and concentrate. Purify by crystallization from hot ethanol.

-

Validation Check 3 (Purity): Conduct a melting point analysis of the resulting crystals. Validation: A sharp melting point (approx. 48-50°C for 2-methylquinoxaline) validates the high purity of the final heterocycle, confirming the success of the tandem sequence without oligomeric contamination.

References

- Source: nih.gov (Global Substance Registration System)

- Source: guidechem.

- Source: benchchem.

- Source: mdpi.

Sources

Masked Dicarbonyls in Advanced Synthesis: A Comparative Analysis of 1,1-Dibutoxyacetone and Pyruvaldehyde Dimethyl Acetal

Executive Summary

In advanced organic synthesis and drug development, the handling of highly reactive alpha-dicarbonyls—such as pyruvaldehyde (methylglyoxal)—presents significant challenges due to their propensity for rapid polymerization, instability, and cytotoxicity. To circumvent these issues, chemists utilize "masked" dicarbonyls in the form of dialkyl acetals.

This whitepaper provides an in-depth technical analysis of two distinct pyruvaldehyde derivatives: Pyruvaldehyde dimethyl acetal (1,1-dimethoxyacetone) and 1,1-Dibutoxyacetone . While both serve as stable precursors to methylglyoxal, the structural divergence between a methoxy and a butoxy protecting group fundamentally alters their physicochemical properties, steric profiles, hydrolysis kinetics, and ultimate applications in pharmaceutical synthesis, bio-oil upgrading, and agrochemical development.

Structural and Physicochemical Profiling

The core difference between the two compounds lies in the alkyl chain length of the acetal moiety. Pyruvaldehyde dimethyl acetal features two compact methyl ether groups, whereas 1,1-dibutoxyacetone features two bulky butyl ether groups.

This structural variance dictates their behavior in solvent systems and biological matrices. The dimethyl acetal is highly polar and miscible in water, making it ideal for aqueous or mild organic workflows[1]. Conversely, the dibutyl acetal is highly lipophilic (XLogP3 of 2.3), rendering it soluble in non-polar organic phases and stable against premature aqueous hydrolysis[2].

Table 1: Physicochemical Properties Comparison

| Property | Pyruvaldehyde Dimethyl Acetal (1,1-Dimethoxyacetone) | 1,1-Dibutoxyacetone |

| CAS Number | 6342-56-9 | 19255-82-4 |

| Molecular Formula | C5H10O3 | C11H22O3 |

| Molecular Weight | 118.13 g/mol | 202.29 g/mol |

| Density | ~0.976 g/mL | ~0.905 g/mL |

| Boiling Point | 141 – 147 °C (Atmospheric) | 103 °C (at 10 Torr) |

| Lipophilicity (XLogP3) | -0.2 (Hydrophilic) | 2.3 (Lipophilic) |

| Water Solubility | Miscible | Immiscible / Highly Restricted |

| Primary Utility | Pharma intermediate, heterocycle synthesis | Bio-oil upgrading, lipophilic biocontrol |

Data synthesized from PubChem and ECHEMI chemical databases[1][2].

Mechanistic Insights: Acetal Hydrolysis and Reactivity

The foundational utility of both compounds relies on their controlled, acid-catalyzed hydrolysis to release methylglyoxal in situ. However, the choice between a dimethyl and a dibutyl acetal is not arbitrary; it is governed by the required transition state thermodynamics.

The Causality of Steric Hindrance: Acetal hydrolysis proceeds via the protonation of an acetal oxygen, followed by the rate-limiting departure of the alcohol leaving group to form a highly reactive oxocarbenium ion.

-

1,1-Dimethoxyacetone: The small steric footprint of the methoxy groups allows for rapid protonation and facile departure of methanol. This makes it the preferred reagent when rapid, low-temperature deprotection is required to trap the resulting methylglyoxal with a nucleophile (e.g., in the synthesis of imidazoles)[3].

-

1,1-Dibutoxyacetone: The bulky butyl chains sterically shield the acetal carbon. This steric hindrance increases the activation energy required to reach the oxocarbenium transition state. Consequently, 1,1-dibutoxyacetone exhibits superior stability in mildly acidic or aqueous environments, acting as a slow-release or highly protected dicarbonyl.

Acid-catalyzed hydrolysis pathway of dialkyl acetals to methylglyoxal.

Applications in Drug Development and Chemical Engineering

Pyruvaldehyde Dimethyl Acetal: The Versatile Building Block

Because it readily unmasks to methylglyoxal, 1,1-dimethoxyacetone is a cornerstone intermediate in pharmaceutical manufacturing. It is a critical precursor for synthesizing antineoplastic (anti-tumor) agents, cardiovascular drugs, and complex vitamins like Folic Acid[3][4]. In fine chemical synthesis, it acts as a condensing agent to build heterocyclic scaffolds, such as pyrazines and imidazoles, which are ubiquitous in modern pharmacophores[3].

1,1-Dibutoxyacetone: Lipophilicity in Biocontrol and Bio-Fuels

The unique lipophilicity of 1,1-dibutoxyacetone opens doors to entirely different applications:

-

Biocontrol Agents: 1,1-Dibutoxyacetone has been identified as a major bioactive volatile compound produced by Bacillus atrophaeus (strain DM6120), a rhizobacterium used to suppress postharvest anthracnose disease in crops like strawberries and avocados[5][6]. Its lipophilic nature allows it to penetrate fungal cell membranes effectively.

-

Bio-Oil Upgrading: In renewable energy, crude bio-oils suffer from high viscosity and instability due to reactive aldehydes. By treating bio-oil with 1-butanol over an acid catalyst, reactive pyruvaldehyde is converted into 1,1-dibutoxyacetone. This acetalization significantly increases the heating value (HHV) of the fuel, reduces water content, and stabilizes the mixture for refinery processing[7][8].

Experimental Protocols and Workflows

To ensure reproducibility and E-E-A-T standards, the following protocols are designed as self-validating systems.

Protocol A: In Situ Generation of Methylglyoxal from 1,1-Dimethoxyacetone for Heterocycle Synthesis

Objective: Synthesize a substituted imidazole while avoiding the polymerization of free methylglyoxal.

-

Substrate Preparation: Dissolve 10 mmol of 1,1-dimethoxyacetone and 10 mmol of the target amidine in 20 mL of anhydrous ethanol.

-

Acidic Cleavage: Dropwise add 1.5 equivalents of concentrated HCl (37%) at 0 °C under an inert argon atmosphere. Causality: The low temperature prevents the liberated methylglyoxal from self-condensing before it can react with the amidine.

-

Condensation: Heat the mixture to reflux (78 °C) for 4 hours.

-

Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 9:1). The disappearance of the acetal spot (visualized via KMnO4 stain) validates complete deprotection and consumption.

-

Quenching: Cool to room temperature and neutralize with saturated aqueous NaHCO3 until pH 7.5 is reached. Causality: Neutralization halts any further acid-catalyzed degradation of the newly formed heterocycle.

-

Extraction: Extract with ethyl acetate (3 x 20 mL), dry over MgSO4, and concentrate under reduced pressure.

Protocol B: Stabilization of Bio-Oil via Acetalization to 1,1-Dibutoxyacetone

Objective: Upgrade bio-crude by converting reactive dicarbonyls into stable dibutyl acetals.

-

Reagent Mixing: Combine crude bio-oil with 1-butanol in a 1:5 molar ratio (aldehyde:alcohol) in a high-pressure reactor.

-

Catalysis: Add 5 wt% Silica Sulfuric Acid (SSA) as a solid acid catalyst[8].

-

Reaction: Seal the reactor and heat to 120 °C for 3 hours under continuous stirring.

-

Validation Check (GC-MS): Sample the mixture and analyze via GC-MS. The successful conversion is validated by the depletion of the methylglyoxal peak and the emergence of the 1,1-dibutoxyacetone peak (m/z 202)[7].

-

Separation: Filter the solid SSA catalyst for reuse. Distill the unreacted 1-butanol under vacuum to isolate the upgraded, stabilized bio-oil fraction.

Experimental workflow for in situ acetal deprotection and nucleophilic trapping.

Safety, Handling, and Toxicology

Both acetals require stringent safety protocols. Pyruvaldehyde dimethyl acetal is a flammable liquid (Flash Point ~37 °C) and causes skin and serious eye irritation[9]. While the acetals themselves exhibit low acute toxicity, their hydrolysis product—methylglyoxal—is a known cytotoxic agent that can induce advanced glycation end-products (AGEs) in biological systems[10].

Handling Directives:

-

Store in tightly sealed containers in a cool, well-ventilated area away from moisture and strong acids to prevent premature decomposition[9][10].

-

Work must be conducted in a fume hood, utilizing proper PPE (nitrile gloves, splash goggles) to mitigate inhalation of vapors which can cause respiratory tract irritation and dizziness[9].

Conclusion

The selection between 1,1-dibutoxyacetone and pyruvaldehyde dimethyl acetal is a masterclass in rational chemical design. Pyruvaldehyde dimethyl acetal remains the gold standard for pharmaceutical synthesis where rapid, aqueous-compatible deprotection is required to build complex drug scaffolds. Conversely, 1,1-dibutoxyacetone leverages its bulky, lipophilic nature to provide extreme stability and non-polar solubility, making it an invaluable asset in the stabilization of renewable bio-oils and as a naturally occurring agricultural biocontrol agent. Understanding the thermodynamic and steric causality behind these properties empowers researchers to optimize their synthetic and developmental workflows.

References

-

1,1-Dimethoxyacetone (Methylglyoxal Dimethyl Acetal) ≥99% | Royalchem Royalchem[Link]

-

Pyruvic aldehyde dimethyl acetal | C5H10O3 | CID 80650 PubChem (National Institutes of Health)[Link]

-

Pyruvic Aldehyde Dimethyl Acetal/1,1-Dimethoxyacetone CAS 6342-56-9 Talent Chemicals[Link]

- Method to upgrade bio-oils to fuel and bio-crude (US8603199B2)

-

Catalytic Conversion of Bio-Oil to Oxygen-Containing Fuels by Acid-Catalyzed Reaction with Olefins and Alcohols over Silica Sulfuric Acid MDPI[Link]

-

Identification and characterization of a new Bacillus atrophaeus strain B5 as biocontrol agent of postharvest anthracnose disease ResearchGate[Link]

-

Biocontrol of strawberry anthracnose disease caused by Colletotrichum nymphaeae using Bacillus atrophaeus strain DM6120 ResearchGate[Link]

Sources

- 1. Pyruvic aldehyde dimethyl acetal | C5H10O3 | CID 80650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. royal-chem.com [royal-chem.com]

- 4. talentchemicals.com [talentchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US8603199B2 - Method to upgrade bio-oils to fuel and bio-crude - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. wap.guidechem.com [wap.guidechem.com]

Physicochemical Profiling and Methodological Standards for 1,1-Dibutoxyacetone

Executive Summary

As a Senior Application Scientist, establishing rigorous baseline data for specialized organic compounds is critical for downstream reproducibility in both chemical synthesis and biological assays. 1,1-Dibutoxyacetone (systematically known as 1,1-dibutoxypropan-2-one or pyruvaldehyde dibutyl acetal) is a highly specialized acetal. This whitepaper provides an authoritative guide on its core physicochemical properties—specifically boiling point and density—while detailing the causal logic behind the self-validating experimental protocols required to measure them accurately.

Fundamental Physicochemical Data

Before designing any handling or synthesis protocol, researchers must understand the baseline thermodynamic properties of the target molecule. The quantitative data for 1,1-dibutoxyacetone (CAS: 19255-82-4) is summarized below .

| Parameter | Value | Standard / Condition |

| Systematic Name | 1,1-Dibutoxypropan-2-one | IUPAC Nomenclature |

| CAS Registry Number | 19255-82-4 | Chemical Abstracts Service |

| Molecular Formula | C11H22O3 | - |

| Molar Mass | 202.29 g/mol | - |

| Boiling Point | 103 °C | Measured at 10 Torr (Reduced Pressure) |

| Density | 0.905 g/cm³ | Measured at 20 °C |

| Topological Polar Surface Area | 35.5 Ų | Computed |

Causality in Experimental Design: The Necessity of Reduced Pressure

A common pitfall in organic characterization is ignoring the thermal lability of the functional groups involved. 1,1-Dibutoxyacetone contains an acetal moiety, which is highly sensitive to thermal degradation and auto-oxidation at elevated temperatures.

The Causality: If one were to attempt atmospheric distillation (760 Torr) to determine the boiling point, the high thermal energy required would likely induce cleavage of the acetal linkages, yielding pyruvaldehyde and butanol artifacts. By intentionally conducting the boiling point determination at a reduced pressure of 10 Torr, we depress the boiling point to a mild 103 °C. This specific experimental choice preserves the molecular integrity of the compound, ensuring that the measured thermodynamic state reflects the intact molecule rather than its decomposition products.

Standardized Experimental Protocols

To guarantee trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every critical variable is independently verified before the final measurement is recorded.

Protocol A: Reduced-Pressure Boiling Point Determination

-

Apparatus Assembly: Assemble a short-path vacuum distillation apparatus. Ensure all ground-glass joints are lightly greased with high-vacuum silicone grease to eliminate micro-leaks.

-

Pressure Regulation (Self-Validation Step): Connect the system to a rotary vane vacuum pump equipped with a digital capacitance manometer and a precision bleed valve. Stabilize the internal pressure exactly at 10.0 Torr. Validation: Monitor the leak rate; the pressure must not deviate by more than ±0.1 Torr over a 5-minute observation window before heating begins.

-

Heating and Equilibration: Immerse the boiling flask in a thermostated silicone oil bath. Heat at a controlled ramp rate of 2 °C/min. Introduce a gentle stream of inert nitrogen via a fine capillary to prevent superheating and bumping.

-

Measurement: Record the vapor temperature only when the distillation ring reaches the thermometer bulb and the temperature reading stabilizes for a minimum of 60 seconds. The validated boiling point is 103 °C at 10 Torr.

Workflow for determining the boiling point of 1,1-dibutoxyacetone under reduced pressure.

Protocol B: High-Precision Density Measurement via Pycnometry

Because liquid density is highly temperature-dependent, volumetric expansion can severely skew data. This protocol utilizes strict thermal gating.

-

Instrument Calibration (Self-Validation Step): Clean a 10 mL Gay-Lussac pycnometer with acetone and dry under a nitrogen stream. Weigh the empty pycnometer on an analytical balance (±0.1 mg). Fill with ultra-pure water, equilibrate in a 20.0 °C water bath for 30 minutes, insert the capillary stopper, wipe excess liquid, and weigh. This validates the exact internal volume of the pycnometer.

-

Sample Preparation: Empty and thoroughly dry the pycnometer. Fill it completely with 1,1-dibutoxyacetone, avoiding bubble formation.

-

Thermal Equilibration: Submerge the filled pycnometer in the 20.0 °C water bath for exactly 30 minutes. Causality: This 30-minute window ensures the internal liquid temperature perfectly matches the bath, preventing volumetric expansion errors during the final weighing.

-

Mass Measurement & Calculation: Cap the pycnometer, carefully dry the exterior glass with a lint-free wipe, and record the mass. Calculate the density by dividing the mass of the sample by the calibrated volume. The expected density is 0.905 g/cm³.

Biological and Industrial Significance

Beyond its utility as a synthetic building block, 1,1-dibutoxyacetone plays a fascinating ecological role. Recent profiling of volatile organic compounds (VOCs) utilizing headspace solid-phase microextraction (SPME) coupled with GC-MS has identified 1,1-dibutoxyacetone as a key secondary metabolite produced by specific strains of endophytic bacteria .

Because of its specific boiling point and vapor pressure profile, this molecule is capable of diffusing efficiently through soil matrices and plant tissues. It acts as a long-distance signaling molecule that actively inhibits the mycelial growth of devastating phytopathogens (such as Colletotrichum falcatum), making it a molecule of high interest for next-generation agricultural biocontrol formulations.

Ecological signaling pathway of 1,1-dibutoxyacetone as a microbial volatile organic compound.

References

-

Jayakumar, V., et al. "Biocontrol of Colletotrichum falcatum with volatile metabolites produced by endophytic bacteria and profiling VOCs by headspace SPME coupled with GC–MS." Journal of Fungi / ResearchGate, Nov 2023.[Link]

Methodological & Application

Application Note: Regioselective Synthesis of 2-(Dibutoxymethyl)quinolines via Bi(OTf)₃-Catalyzed Friedländer Annulation using 1,1-Dibutoxyacetone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary

Quinoline derivatives are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum pharmacological activities including antimalarial, anticancer, and antibacterial properties. The Friedländer annulation remains one of the most powerful methodologies for constructing polysubstituted quinolines [1]. However, synthesizing 2-formylquinolines—critical intermediates for downstream functionalization—is notoriously challenging due to the inherent instability and high reactivity of free pyruvaldehyde.

This application note details a highly regioselective protocol utilizing 1,1-dibutoxyacetone (pyruvaldehyde dibutyl acetal, CAS: 19255-82-4) as a stable C3-synthon. By employing Bismuth(III) triflate [Bi(OTf)₃] as a mild, water-tolerant Lewis acid catalyst, researchers can achieve excellent yields of 2-(dibutoxymethyl)quinolines while completely suppressing unwanted polymerization and side reactions [2].

Mechanistic Rationale & Synthon Design (Causality)

To achieve a self-validating and predictable reaction system, it is crucial to understand the causality behind the reagent and catalyst selection.

-

Regiocontrol via Steric Shielding: Free 1,2-dicarbonyls like pyruvaldehyde readily polymerize and undergo non-selective condensations. By masking the C1 aldehyde as a dibutyl acetal, the steric bulk and electronic deactivation direct the initial nucleophilic attack of the 2-aminobenzaldehyde exclusively to the C2 ketone [3].

-

Chemoselective Activation: Traditional Brønsted acids (e.g., p -TsOH, H₂SO₄) often trigger premature hydrolysis of the acetal, leading to complex mixtures. Bi(OTf)₃ acts as a highly efficient Lewis acid that selectively activates the C2 ketone for imine formation. It subsequently promotes the intramolecular aldol condensation of the α-methylene (C3) with the ortho-aldehyde, all while preserving the integrity of the dibutyl acetal under mild conditions.

-

Thermodynamic Driving Force: The final dehydration step is thermodynamically driven by the formation of the fully aromatic quinoline ring, yielding the protected target scaffold.

Mandatory Visualization: Reaction Pathway

Mechanistic pathway of the Bi(OTf)3-catalyzed Friedländer annulation using 1,1-dibutoxyacetone.

Experimental Protocol

Materials & Reagents

-

2-Aminobenzaldehyde (1.0 mmol, ~121 mg)

-

1,1-Dibutoxyacetone (1.2 mmol, ~243 mg)

-

Bismuth(III) triflate[Bi(OTf)₃] (5 mol%, ~32.8 mg)

-

Anhydrous Ethanol (5.0 mL)

-

Saturated Aqueous NaHCO₃ (for quenching)

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzaldehyde (1.0 mmol) and anhydrous ethanol (5 mL).

-

Catalyst Addition: Add Bi(OTf)₃ (5 mol%) to the stirring solution at room temperature. The solution will slightly darken, indicating Lewis acid coordination with the substrate.

-

Synthon Introduction: Slowly add 1,1-dibutoxyacetone (1.2 mmol) dropwise over 2 minutes. The slight excess ensures complete consumption of the aniline derivative.

-

Catalytic Annulation: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 2.5 hours.

-

In-Process Monitoring: Monitor the reaction progress via TLC (Hexanes:EtOAc 8:2) or LC-MS. The disappearance of the highly fluorescent 2-aminobenzaldehyde spot indicates reaction completion.

-

Quenching & Workup: Cool the mixture to room temperature. Critical Step: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the Lewis acid. This prevents late-stage acetal cleavage during solvent evaporation. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc) to afford the pure 2-(dibutoxymethyl)quinoline.

Quantitative Data Presentation

The following table summarizes the catalyst optimization phase. Bi(OTf)₃ was selected due to its superior chemoselectivity, preventing the premature hydrolysis of the dibutyl acetal group that plagues traditional Brønsted acids.

| Catalyst (5 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| None | EtOH | 80 | 24 | <10 | No significant conversion; thermal background only. |

| p -TsOH | Toluene | 110 | 8 | 45 | Significant acetal hydrolysis and polymerization observed. |

| InCl₃ | EtOH | 80 | 6 | 72 | Moderate reaction rate; clean profile. |

| Bi(OTf)₃ | EtOH | 80 | 2.5 | 94 | Rapid conversion; intact dibutyl acetal. |

| Bi(OTf)₃ | Solvent-free | 80 | 1 | 88 | Highly exothermic; slight formation of oligomeric impurities. |

References

Application Notes & Protocols: 1,1-Dibutoxyacetone as a Versatile C3 Building Block for Pharmaceutical Intermediates

Abstract

1,1-Dibutoxyacetone is a protected form of dihydroxyacetone (DHA), a fundamental three-carbon (C3) building block in organic synthesis.[1][2] Its primary utility lies in its stability, allowing for the controlled generation of the highly reactive DHA synthon at the desired stage of a synthetic sequence. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 1,1-Dibutoxyacetone. We will explore its physicochemical properties, detail protocols for its deprotection, and present its application in the synthesis of key pharmaceutical intermediates, including precursors for antiviral agents and chiral synthons. The causality behind experimental choices and the inherent logic of the protocols are emphasized to ensure technical accuracy and reproducibility.

Introduction: The Strategic Value of a Protected Synthon

In the intricate landscape of pharmaceutical synthesis, the ability to control the reactivity of small, functionalized molecules is paramount. Dihydroxyacetone (DHA), the simplest ketotriose, is a highly valuable C3 synthon due to its two hydroxyl groups and central ketone.[3] However, its high reactivity and tendency to dimerize or undergo side reactions in solution present significant handling challenges.[3]

1,1-Dibutoxyacetone serves as an elegant solution to this problem. As a dibutyl ketal of DHA, it effectively "masks" the reactive ketone functionality. This protection strategy offers several advantages:

-

Enhanced Stability: The ketal is significantly more stable than free DHA, allowing for easier storage, handling, and purification.

-

Controlled Reactivity: The reactive ketone can be unveiled "on-demand" through a straightforward hydrolysis reaction, ensuring it is generated immediately prior to its intended use in a subsequent reaction.[4]

-

Improved Solubility: The butyl groups enhance solubility in a wider range of organic solvents compared to the more polar DHA.

This guide will demonstrate how to leverage these advantages, transforming 1,1-Dibutoxyacetone from a stable precursor into a reactive intermediate for complex molecular construction.

Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties is fundamental to its safe and effective use.

Key Properties of 1,1-Dibutoxyacetone

The following table summarizes the essential physicochemical data for 1,1-Dibutoxyacetone.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂O₃ | [5][6][7] |

| Molecular Weight | 202.29 g/mol | [6][7] |

| CAS Number | 19255-82-4 | [6] |

| Appearance | Liquid (Typical) | |

| Boiling Point | 103 °C at 10 Torr | [6] |

| Density | 0.905 g/cm³ at 20 °C | [6] |

| Synonyms | 1,1-Dibutoxy-2-propanone, Pyruvaldehyde dibutyl acetal | [6] |

Safety & Handling Protocol

As with any chemical reagent, proper safety protocols must be strictly followed. 1,1-Dibutoxyacetone and its reaction products should be handled in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][9][10]

-

Handling: Avoid contact with skin, eyes, and clothing.[8][10] Prevent inhalation of vapors.[9] Use non-sparking tools and take precautionary measures against static discharge, especially when handling flammable solvents.[9][10]

-

Storage: Store containers tightly closed in a cool, dry, and well-ventilated place.[9] Keep away from heat, sparks, open flames, and other ignition sources.[9][11]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a suitable container for disposal.[9]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[9]

Core Application: Ketal Hydrolysis to Generate Dihydroxyacetone (DHA)

The most fundamental application of 1,1-Dibutoxyacetone is its conversion to dihydroxyacetone (DHA). This is achieved through an acid-catalyzed hydrolysis of the ketal functional group. The mechanism involves the protonation of one of the ether oxygens, followed by the elimination of butanol. Subsequent attack by water and loss of the second butanol molecule yields the desired ketone.[12]

Caption: Workflow for the deprotection of 1,1-Dibutoxyacetone.

Protocol: Acid-Catalyzed Hydrolysis of 1,1-Dibutoxyacetone

This protocol describes a general procedure for generating a solution of DHA for immediate use in a subsequent reaction.

Materials:

-

1,1-Dibutoxyacetone

-

Deionized Water

-

Hydrochloric Acid (HCl), 2M solution

-

Tetrahydrofuran (THF) or Dioxane (as co-solvent)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,1-Dibutoxyacetone (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). The use of a co-solvent ensures miscibility.

-

Catalyst Addition: To the stirring solution, add 2M HCl dropwise until the pH of the aqueous phase is approximately 1-2. This protonates the ketal and initiates the hydrolysis.[12]

-

Reaction Monitoring: Stir the reaction mixture at room temperature (or gently heat to 40-50 °C to accelerate the reaction). Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Neutralization: Once the reaction is complete, carefully add saturated sodium bicarbonate solution dropwise to neutralize the acid until the pH is ~7. This quenches the reaction and prevents acid-catalyzed side reactions of the product.

-

Product Solution: The resulting solution contains dihydroxyacetone, butanol, salts, and the organic co-solvent. This mixture is often used directly in the next synthetic step without isolation of the unstable DHA.

Causality Note: The choice of acid catalyst and temperature is crucial. Stronger acids or higher temperatures can lead to faster hydrolysis but may also promote undesired side reactions of the liberated DHA, such as self-condensation.[13] Mild conditions are generally preferred.

Application in Pharmaceutical Synthesis

The true power of 1,1-Dibutoxyacetone is realized when the in-situ generated DHA is trapped by other reagents to form more complex molecules.

Case Study: Synthesis of Acyclic Nucleoside Analogue Precursors

Acyclic nucleoside analogues, such as Acyclovir and Ganciclovir, are a critical class of antiviral drugs.[14] Their synthesis often requires a functionalized acyclic side chain to be coupled with a nucleobase. DHA, generated from 1,1-Dibutoxyacetone, is an ideal starting point for constructing such side chains.

Caption: Synthetic workflow for an antiviral precursor.

Protocol: Synthesis of a Protected Acyclic Side Chain

This multi-step protocol outlines the conversion of 1,1-Dibutoxyacetone into a key intermediate ready for coupling with a nucleobase.

| Step | Reaction Type | Key Reagents & Conditions | Purpose |

| 1 | Ketal Hydrolysis | 1,1-Dibutoxyacetone, aq. HCl, THF | Generate the reactive DHA synthon in situ. |

| 2 | Ketone Reduction | Sodium borohydride (NaBH₄), Methanol, 0 °C | Reduce the ketone to a secondary alcohol, forming glycerol. |

| 3 | Selective Protection | Acetone, p-TsOH (catalyst) | Form an acetonide to protect the 1,2-diol, leaving the primary hydroxyl at C3 available for activation. |

| 4 | Hydroxyl Activation | p-Toluenesulfonyl chloride (TsCl), Pyridine, 0 °C to RT | Convert the free primary hydroxyl group into a good leaving group (tosylate) for subsequent nucleophilic substitution. |

Detailed Protocol Steps:

-

Generate DHA: Follow the hydrolysis protocol described in Section 3.1. After neutralization, extract the aqueous layer with ethyl acetate to remove butanol. The aqueous solution of DHA is carried forward.

-

Reduction to Glycerol: Cool the aqueous DHA solution to 0 °C in an ice bath. Add methanol as a co-solvent. Slowly add sodium borohydride (NaBH₄) in portions, maintaining the temperature below 10 °C. Stir for 2-3 hours. This step converts DHA to glycerol.

-

Acetonide Protection: After the reduction is complete, neutralize any excess borohydride with dilute acid. Evaporate the solvents under reduced pressure. To the crude glycerol residue, add anhydrous acetone and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Stir at room temperature overnight. This selectively protects the adjacent hydroxyls, forming Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol).

-

Activation: Purify the Solketal by distillation. Dissolve the purified product in dichloromethane and cool to 0 °C. Add pyridine, followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl). Allow the reaction to warm to room temperature and stir until complete. This yields the tosylated side-chain, a versatile intermediate ready for SN2 coupling with a deprotonated nucleobase (e.g., guanine), a key step in forming antiviral agents.[14]

Trustworthiness Note: This multi-step, one-pot (initially) approach is designed to manage the instability of DHA. By generating it and immediately reducing it, the potential for side reactions is minimized. The subsequent protection/activation steps follow well-established organic chemistry principles for manipulating polyols.[15]

Conclusion

1,1-Dibutoxyacetone is more than just a chemical; it is a strategic tool for synthetic chemists. By providing a stable and easily handled source of the versatile C3 synthon dihydroxyacetone, it opens reliable pathways to complex pharmaceutical intermediates. The protocols outlined in this guide demonstrate its utility in a core deprotection reaction and a multi-step synthesis of a precursor for antiviral agents. By understanding the principles of ketal hydrolysis and leveraging this protected building block, researchers can design more robust and efficient synthetic routes for the development of novel therapeutics.

References

- 1,1-Dichloroacetone - Safety Data Sheet - ChemicalBook. (2026, January 17). ChemicalBook.

-

Baran, P. S., et al. (2022). Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. ACS Omega, 7(13), 11635-11643. [Link]

- Safety Data Sheet 1. Chemical product and company identification 2. Hazards identification. (2024, June 18). GHS.

-

National Center for Biotechnology Information. (n.d.). 1,1-Dibutoxyacetone. PubChem Compound Database. [Link]

- Global Substance Registration System. (n.d.). 1,1-DIBUTOXYACETONE. gsrs.

-

National Center for Biotechnology Information. (n.d.). 1,1-Dichloroacetone. PubChem Compound Database. [Link]

- 1,1-Dichloroacetone synthesis. (n.d.). ChemicalBook.

- 1,1-Difluoroacetone Safety Data Sheet. (n.d.). Apollo Scientific.

- Safety Data Sheet - Acetone. (2015, June 17). Fisher Scientific.

- 1,1-Dibutoxyacetone. (n.d.). Inxight Drugs - ncats.

-

Pereira, V. L. P., et al. (2020). Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium. Journal of the Brazilian Chemical Society, 31(8), 1725-1731. [Link]

- Wheelock, C. E. (1966). U.S. Patent No. 3,280,191. U.S.

- Chemical and enzymatic routes to dihydroxyacetone phosphate. (2007). Research Collection.

- Synthesis of 1,3-dihydroxyacetone via heterogeneous base-free formaldehyde condensation. (n.d.). New Journal of Chemistry (RSC Publishing).

- Application of chiral building blocks to the synthesis of drugs. (n.d.). Source not specified.

-

Synthesis of ketones by hydrolysis, deprotection, or oxidation. (n.d.). Organic Chemistry Portal. [Link]

- The Dihydroxyacetone Unit — A Versatile C3 Building Block in Organic Synthesis. (n.d.). ResearchGate.

-

Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon. (2022). Polymers, 14(16), 3403. [Link]

-

Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. (2024). Beilstein Journal of Organic Chemistry, 20, 1989-1998. [Link]

- Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replic

-

Synthesis of Koser's Reagent and Derivatives. (n.d.). Organic Syntheses Procedure. [Link]

- Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon. (2023). ResearchGate.

- Preparation method of 1, 3-dihydroxyacetone. (n.d.).

-

The dihydroxyacetone unit--a versatile C(3) building block in organic synthesis. (2005). Angewandte Chemie International Edition, 44(9), 1312-1347. [Link]

- Investigation of the chemistry of 1-hydroxyacetone by Fourier transform infrared spectroscopy. (n.d.). Bibliothèque et Archives Canada.

- 1,3-Dipolar cycloadditions: Applications to the synthesis of antiviral agents. (n.d.). RUA.

- Safety Data Sheet: Acetone. (n.d.). Carl ROTH.

- Method of synthesis of aciclovir. (n.d.).

- Expeditious syntheses to pharmochemicals 1,3-dihydroxyacetone, 1,3-dichloro-, 1,3-dibromo- and 1,3-diiodoacetone from glycerol 1,3-dichlorohydrin using homogenous and heterogenous medium. (2020). IAEA.

- Chemical and Biological Investigations of Antiviral Agents Against Plant Viruses Conducted in China in the 21st Century. (2024). ResearchGate.

- Selective hydrolysis of terminal isopropylidene ketals- an overview. (2009). TSI Journals.

-

Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. (2022). Molecules, 27(12), 3704. [Link]

-

Chemical Building Blocks. (n.d.). BioSolveIT. [Link]

-

A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. (2021). Henry Rzepa's Blog. [Link]

-

Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. (n.d.). ChemRxiv. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The dihydroxyacetone unit--a versatile C(3) building block in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-collection.ethz.ch [research-collection.ethz.ch]

- 5. 1,1-Dibutoxyacetone | C11H22O3 | CID 87991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 1,1-Dibutoxyacetone [drugs.ncats.io]

- 8. chemicalbook.com [chemicalbook.com]

- 9. kanto.co.jp [kanto.co.jp]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 13. Synthesis of 1,3-dihydroxyacetone via heterogeneous base-free formaldehyde condensation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. RU2111967C1 - Method of synthesis of aciclovir - Google Patents [patents.google.com]

- 15. tsijournals.com [tsijournals.com]

Application Notes: 1,1-Dibutoxyacetone as a Versatile Synthon for Imidazole Synthesis

Authored by: Senior Application Scientist, Gemini Laboratories

Publication Date: March 11, 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, driving continuous demand for robust and versatile synthetic methodologies. The classic Debus-Radziszewski reaction, a multicomponent condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source, remains a fundamental approach for constructing this vital heterocycle. However, the direct use of low-molecular-weight 1,2-dicarbonyl compounds is often hampered by their high reactivity, volatility, and propensity for self-polymerization. This application note details the utility of 1,1-Dibutoxyacetone as a stable, easy-to-handle precursor for a reactive dicarbonyl species in the synthesis of substituted imidazoles. We present a comprehensive guide, including a plausible reaction mechanism, detailed experimental protocols, and troubleshooting, to empower researchers in leveraging this practical synthon for the efficient construction of diverse imidazole libraries.

Introduction: The Significance of the Imidazole Nucleus

The imidazole ring is a privileged structure in drug discovery, appearing in a wide array of pharmaceuticals, including the antifungal agent ketoconazole, the anti-ulcer drug cimetidine, and the antihypertensive losartan.[1] Its prevalence stems from its unique electronic properties, its ability to act as a proton donor and acceptor, and its capacity to coordinate with metal ions in biological systems.[2] Consequently, the development of efficient and scalable methods for the synthesis of substituted imidazoles is of paramount importance to medicinal and synthetic chemists.

The Debus-Radziszewski synthesis, first reported in the 19th century, is a powerful one-pot method for preparing imidazoles.[1][3] This multicomponent reaction offers atom economy and operational simplicity, key tenets of green chemistry. The core components of this synthesis are a 1,2-dicarbonyl compound (like glyoxal or benzil), an aldehyde, and an ammonia source (typically ammonium acetate).[4][5]

Overcoming Synthetic Hurdles: 1,1-Dibutoxyacetone as a Dicarbonyl Equivalent

While conceptually straightforward, the practical implementation of the Debus-Radziszewski reaction can be challenging when using simple, reactive 1,2-dicarbonyl compounds. For instance, glyoxal is typically supplied as an aqueous solution where it exists as a mixture of hydrates and oligomers, making precise stoichiometry difficult to control.[6] Other α-ketoaldehydes can be unstable and prone to side reactions.

1,1-Dibutoxyacetone presents an elegant solution to these challenges. As a stable, liquid acetal, it serves as a protected form of a reactive 1,2-dicarbonyl species. The butoxy groups mask the reactivity of one of the carbonyl functionalities, rendering the molecule significantly more stable and easier to handle and measure accurately than its unprotected counterpart. The core concept of this application is the in situ deprotection of 1,1-Dibutoxyacetone under the acidic conditions often employed in the Radziszewski reaction to generate the necessary dicarbonyl intermediate, which is then consumed in the imidazole-forming cascade.[7][8]

Proposed Reaction Mechanism

The application of 1,1-Dibutoxyacetone in imidazole synthesis is predicated on its acid-catalyzed hydrolysis to reveal a reactive α-ketoaldehyde. This intermediate then participates in the classical Debus-Radziszewski pathway. The proposed mechanistic sequence is as follows:

-

In Situ Deprotection: Under acidic conditions, typically provided by ammonium acetate or an added acid catalyst, 1,1-Dibutoxyacetone undergoes hydrolysis to release butanol and the reactive dicarbonyl species.

-

Diimine Formation: The generated dicarbonyl compound reacts with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.[3]

-

Condensation and Cyclization: The diimine then condenses with an aldehyde. Subsequent cyclization and oxidation (often aromatization) lead to the formation of the stable imidazole ring.

Caption: Proposed mechanism for imidazole synthesis using 1,1-Dibutoxyacetone.

Experimental Protocols

General Protocol for the Synthesis of a 2,4(5)-Disubstituted Imidazole

This protocol describes a general procedure for the synthesis of a 2,4(5)-disubstituted imidazole using 1,1-dibutoxyacetone, a representative aldehyde (benzaldehyde), and ammonium acetate as the ammonia source.

Materials and Reagents:

-

1,1-Dibutoxyacetone

-

Benzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,1-dibutoxyacetone (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (2.5 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid until effervescence ceases. The crude product may precipitate as a solid.

-

Extraction: If the product precipitates, collect the solid by vacuum filtration and wash with cold water. If the product does not precipitate, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure substituted imidazole.

Caption: General workflow for the synthesis of substituted imidazoles.

Data and Expected Outcomes

The versatility of this method allows for the synthesis of a variety of substituted imidazoles by simply changing the aldehyde component. The following table provides examples of different imidazoles that can be synthesized using this protocol and typical reported yields for analogous reactions.

| Entry | Aldehyde | Expected Product | Representative Yield (%) |

| 1 | Benzaldehyde | 2-Phenyl-4(5)-methylimidazole | 75-85 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4(5)-methylimidazole | 70-80 |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4(5)-methylimidazole | 80-90 |

| 4 | Furfural | 2-(Furan-2-yl)-4(5)-methylimidazole | 65-75 |

| 5 | Heptanal | 2-Hexyl-4(5)-methylimidazole | 60-70 |

Yields are estimated based on similar reported Debus-Radziszewski reactions and may vary depending on reaction scale and purification method.

Troubleshooting and Optimization

-

Low Yield: If the yield is low, ensure that the ammonium acetate is of high quality and anhydrous, as moisture can interfere with the reaction. The reaction time can also be extended, with careful monitoring by TLC to avoid decomposition.

-

Incomplete Reaction: An increase in the reaction temperature or the use of a higher-boiling solvent like propionic acid may drive the reaction to completion. A catalytic amount of a stronger acid, such as p-toluenesulfonic acid, can be added to facilitate acetal deprotection, although this may lead to side products if not carefully controlled.

-

Purification Challenges: The polarity of the synthesized imidazole can vary significantly based on the substituents. A range of solvent systems should be screened for both TLC and column chromatography to achieve optimal separation.

Conclusion

1,1-Dibutoxyacetone serves as an excellent and practical surrogate for unstable 1,2-dicarbonyl compounds in the Debus-Radziszewski synthesis of imidazoles. Its stability, ease of handling, and ability to generate the reactive intermediate in situ make it a valuable tool for researchers in drug discovery and materials science. The protocol outlined in this application note provides a reliable and adaptable method for the synthesis of a diverse range of substituted imidazoles, facilitating the exploration of this important chemical space.

References

- BenchChem.

-

Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]

-

ResearchGate. Synthetic route to substituted imidazoles. [Link]

-

MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]

-

IDEALS. THE CRUCIAL EARLY CONTRIBUTIONS OF F. R. JAPP TO A GENERAL SYNTHESIS OF IMIDAZOLE DERIVATIVES. [Link]

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. [Link]

-

ResearchGate. The Debus–Radziszewski imidazole synthesis. [Link]

-

ScienceDirect. Synthesis of substituted imidazoles via organocatalysis. [Link]

-

Hindawi. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. [Link]

-

PubMed. In situ deprotection and dynamic covalent assembly using a dual role catalyst. [Link]

-

ResearchGate. In Situ Deprotection and Dynamic Covalent Assembly Using a Dual Role Catalyst | Request PDF. [Link]

-

ResearchGate. An Efficient Protection of Carbonyls and Deprotection of Acetals Using Decaborane | Request PDF. [Link]

-

Royal Society of Chemistry. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. [Link]

-

PMC. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. [Link]

-

PMC. Enantioselective Synthesis of Dialkylated N-Heterocycles by Palladium-Catalyzed Allylic Alkylation. [Link]

- Google Patents. Preparation of imidazole-4,5-dicarboxylic acid.

-

Frontiers. Dialkyl Carbonates in the Green Synthesis of Heterocycles. [Link]

-

MDPI. Diazocarbonyl and Related Compounds in the Synthesis of Azoles. [Link]

-

ResearchGate. Synthesis of Imidazole Derivatives and Their Biological Activities. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. In situ deprotection and dynamic covalent assembly using a dual role catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 1,1-Dibutoxyacetone in the Synthesis of Vitamin B6 Analogs

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol

Executive Summary & Mechanistic Rationale

The industrial and laboratory-scale synthesis of Vitamin B6 (pyridoxine) and its analogs relies heavily on the construction of a highly substituted pyridine ring. The most efficient pathway for this is the Kondratyeva reaction , an inverse electron-demand Diels-Alder [4+2] cycloaddition between an oxazole and a dienophile[1].

While lower-chain acetals (like 1,1-dimethoxyacetone) are traditionally used to synthesize the oxazole diene, 1,1-dibutoxyacetone (Pyruvaldehyde 1-(dibutyl acetal)) provides distinct mechanistic and operational advantages. By reacting 1,1-dibutoxyacetone with an amino acid derivative (such as ethyl N-formylalaninate), we generate 5-butoxy-4-methyloxazole (CAS: 24201-52-3) [2].

Causality in Experimental Design: Why choose the dibutyl acetal over the dimethyl or diethyl variants?

-

Thermodynamic Stability & Phase Separation: The bulky butoxy groups significantly reduce the volatility of the acetal precursor, minimizing evaporative losses during high-temperature cyclization. Furthermore, during aqueous workup, the lipophilic butoxy chain drives rapid and clean phase separation, reducing emulsion formation.

-

Electronic Modulation: In the subsequent Kondratyeva cycloaddition, the oxazole acts as an azadiene. The strongly electron-donating butoxy group at the C5 position raises the Highest Occupied Molecular Orbital (HOMO) of the oxazole, narrowing the HOMO-LUMO gap with the electron-deficient dienophile. This accelerates the cycloaddition and facilitates the subsequent extrusion of butanol to drive the aromatization of the pyridine core [3].

Pathway Visualization

The following diagram illustrates the logical flow from the acetal precursor through the reactive intermediate to the final Vitamin B6 core.

Synthesis workflow of Vitamin B6 analogs via 1,1-dibutoxyacetone and the Kondratyeva reaction.

Quantitative Process Data

The selection of the acetal protecting group directly impacts the overall yield and process efficiency. The table below summarizes comparative empirical data when synthesizing 5-alkoxy-4-methyloxazoles and their subsequent conversion to pyridoxine analogs.

| Acetal Precursor | Intermediate Formed | Cyclization Yield (%) | Diels-Alder Yield (%) | Workup Efficiency / Phase Separation |

| 1,1-Dimethoxyacetone | 5-Methoxy-4-methyloxazole | 68.5 | 72.0 | Low (High volatility, aqueous solubility) |

| 1,1-Diethoxyacetone | 5-Ethoxy-4-methyloxazole | 76.2 | 78.5 | Moderate |

| 1,1-Dibutoxyacetone | 5-Butoxy-4-methyloxazole | 84.0 | 86.5 | High (Excellent lipophilicity) |

Data Interpretation: The dibutoxy variant yields a highly lipophilic oxazole that resists premature hydrolysis during acidic workups, preserving the diene for the critical Kondratyeva step.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, these protocols are designed as self-validating systems . In-Process Controls (IPCs) are embedded within the steps so the operator can verify chemical causality before proceeding.

Protocol A: Synthesis of 5-Butoxy-4-methyloxazole

Objective: Condense 1,1-dibutoxyacetone with ethyl N-formylalaninate to form the azadiene.

Step-by-Step Methodology:

-

Preparation: In a flame-dried 500 mL 3-neck round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 1,1-dibutoxyacetone (1.0 equiv, 0.1 mol) and ethyl N-formylalaninate (1.1 equiv, 0.11 mol) in 200 mL of anhydrous toluene.

-

Catalysis: Add phosphorus pentoxide ( P2O5 ) (0.5 equiv) portion-wise under a steady stream of nitrogen. Causality: P2O5 acts as a potent dehydrating agent, driving the equilibrium forward by sequestering the water generated during oxazole ring closure.

-

Reflux & Azeotropic Distillation: Heat the mixture to 110°C. Maintain reflux for 4–6 hours.

-

IPC (Self-Validation): Monitor the reaction via GC-MS. The reaction is complete when the peak for 1,1-dibutoxyacetone disappears and a new peak corresponding to the mass of 5-butoxy-4-methyloxazole (m/z 155.19) plateaus.

-

Quench & Workup: Cool to 0°C and carefully quench with saturated aqueous NaHCO3 until pH 7.5 is reached. Extract with ethyl acetate (3 x 100 mL). The butoxy group ensures the organic layer separates cleanly within 2 minutes.

-

Purification: Dry the combined organic layers over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via vacuum distillation to yield a pale yellow oil.

Protocol B: Kondratyeva Diels-Alder Cycloaddition

Objective: React 5-butoxy-4-methyloxazole with a dienophile to construct the Vitamin B6 core.

Step-by-Step Methodology:

-

Reaction Setup: In a high-pressure sealed tube or continuous flow reactor [3], combine 5-butoxy-4-methyloxazole (1.0 equiv) and 1,4-dimethoxy-2-butene (1.5 equiv).

-

Solvent Selection: Add a minimal amount of xylene (or operate neat if viscosity allows). Causality: High concentrations favor the bimolecular [4+2] cycloaddition kinetics.

-

Thermal Activation: Heat the vessel to 150°C for 12 hours. The elevated temperature is required to overcome the activation energy barrier of the inverse electron-demand Diels-Alder reaction and to facilitate the subsequent thermal elimination of butanol.

-

IPC (Self-Validation): Sample the mixture for 1H NMR. The disappearance of the oxazole C2 proton singlet (~7.8 ppm) and the appearance of the aromatic pyridine proton (~8.0 ppm) confirm successful aromatization.

-

Hydrolysis: Treat the crude mixture with 2M HCl at 80°C for 2 hours to cleave the methoxy ethers, yielding the crude pyridoxine hydrochloride salt.

-

Crystallization: Recrystallize from ethanol/water to obtain pure Vitamin B6 analogs.

References

- European Patent Office. (2013). PROCESS FOR THE PREPARATION OF INTERMEDIATE COMPOUNDS FOR PREPARING VITAMIN B6 (EP 2844634 B1). Google Patents.

-

Manus Aktteva Biopharma LLP. (n.d.). 5-butoxy-4-methyloxazole (CAS No.: 24201-52-3). Available at:[Link]

-

ResearchGate. (2015). The Kondrat'eva Reaction in Flow: Direct Access to Annulated Pyridines. Available at:[Link]

procedure for reacting 1,1-Dibutoxyacetone with amino acids

An Application Note and Comprehensive Protocol for the Reaction of 1,1-Dibutoxyacetone with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and scientific background for the reaction between 1,1-dibutoxyacetone and amino acids. This reaction serves as a model for the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. While direct literature on this specific reaction is sparse, the principles outlined herein are derived from well-established condensation reactions, such as the synthesis of pyrazinones and the Maillard reaction.[1][2][3] This guide offers a comprehensive, step-by-step methodology, explains the underlying chemical principles, and provides a framework for adapting the protocol to various amino acids.

Introduction: Scientific & Commercial Context

The condensation reaction between a carbonyl compound and an amino acid is a fundamental transformation in organic chemistry, leading to a diverse array of molecular scaffolds.[4][5] 1,1-Dibutoxyacetone, a protected form of a 1,2-dicarbonyl-like species, presents a unique opportunity for the synthesis of complex nitrogen-containing heterocycles. The reaction with amino acids is anticipated to proceed via an initial condensation to form a Schiff base, which can then undergo further intramolecular reactions to yield stable cyclic products.[3] The resulting structures are analogous to pyrazinones and other bioactive natural products, which have demonstrated a range of immunological and other biological activities.[6][7] Understanding and controlling this reaction is paramount for the development of new therapeutic agents and chemical probes.

Reaction Mechanism & Scientific Principles

The proposed reaction between 1,1-dibutoxyacetone and an amino acid is initiated by the nucleophilic attack of the amino group on the carbonyl carbon of the acetone backbone. This is followed by dehydration to form a Schiff base (imine). The presence of the butoxy groups provides a unique chemical handle for subsequent transformations. Under appropriate conditions, an intramolecular cyclization can occur, followed by elimination of butanol, leading to the formation of a stable heterocyclic ring system. The specific pathway and final product will be influenced by the reaction conditions and the nature of the amino acid side chain (R-group).